3-(2-Carboxyethyl)-4-fluorobenzoic acid
Description
3-(2-Carboxyethyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 4-position of the benzene ring and a 2-carboxyethyl (-CH₂CH₂COOH) substituent at the 3-position. The compound combines the acidity of two carboxylic acid groups with the electronic effects of fluorine, which typically enhances metabolic stability and modulates physicochemical properties in medicinal chemistry applications .
Properties
IUPAC Name |
3-(2-carboxyethyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-3-1-7(10(14)15)5-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUYHCFLGLDMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Carboxyethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form different carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(2-Carboxyethyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-carboxyethyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. Additionally, the carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
Acidity: The dual carboxylic acid groups in the target compound and analogs like C₁₄H₈F₂O₄ result in lower pKa values compared to mono-acid derivatives (e.g., 4-fluorobenzoic acid).
Solubility : Bulky substituents (e.g., chlorophenyl in C₁₃H₈ClFO₂ ) reduce aqueous solubility, while polar groups (carboxyethyl) may improve it.
Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes negative charges, enhancing reactivity in coupling reactions (e.g., in P-glycoprotein inhibitor synthesis ).
Research Findings and Challenges
Metabolic Stability : Fluorine and carboxyethyl groups synergistically improve metabolic resistance, as seen in 3-(difluoromethyl)-4-fluorobenzoic acid .
Crystallography : 4-Fluorobenzoic acid forms 3D supramolecular networks via hydrogen bonding and π-π stacking (), a trait likely shared by the target compound .
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
